Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin
CAS No.: 118850-78-5
Cat. No.: VC20797738
Molecular Formula: C31H44N8O8
Molecular Weight: 656.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 118850-78-5 |
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Molecular Formula | C31H44N8O8 |
Molecular Weight | 656.7 g/mol |
IUPAC Name | tert-butyl N-[(2S)-1-[[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |
Standard InChI | InChI=1S/C31H44N8O8/c1-17-14-25(41)46-23-15-19(10-11-20(17)23)37-27(43)21(8-6-12-34-29(32)33)38-28(44)22-9-7-13-39(22)24(40)16-35-26(42)18(2)36-30(45)47-31(3,4)5/h10-11,14-15,18,21-22H,6-9,12-13,16H2,1-5H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H4,32,33,34)/t18-,21-,22-/m0/s1 |
Standard InChI Key | FSHIRCDNFQJWRI-NYVOZVTQSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](C)NC(=O)OC(C)(C)C |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(C)NC(=O)OC(C)(C)C |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(C)NC(=O)OC(C)(C)C |
Chemical Structure and Properties
Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin possesses a complex molecular structure that combines peptide chemistry with fluorogenic properties. The compound has a molecular formula of C31H44N8O8 and a molecular weight of 656.73 g/mol . Its structure can be divided into three main components that each serve specific functions.
The N-terminal is protected by a tert-butyloxycarbonyl (Boc) group, which provides stability to the compound during synthesis and storage. The core consists of a tetrapeptide sequence—Alanine-Glycine-Proline-Arginine—which determines the substrate's specificity for particular proteases. The C-terminal features a 7-amino-4-methylcoumarin group, which serves as the fluorogenic reporter that enables detection of enzymatic activity .
The physical and chemical properties of Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin are summarized in the following table:
The compound's unique design enables it to function as a substrate for various proteases. When the enzyme cleaves the peptide bond adjacent to the 7-amino-4-methylcoumarin group, the released fluorophore emits measurable fluorescence, allowing quantitative assessment of enzymatic activity .
Historical Development and Research Context
The development of fluorogenic substrates like Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin emerged from the need for sensitive methods to detect and quantify protease activity. The historical progression of these compounds provides important context for understanding their current applications and significance in biochemical research.
In the early research on fluorogenic substrates, Kawabata and colleagues synthesized twenty peptide-4-methylcoumarin amides (MCA) and tested them as substrates for various proteases including alpha-thrombin, factor Xa, kallikreins, urokinase, and plasmin . This pioneering work demonstrated that specific peptide sequences conjugated to 7-amino-4-methylcoumarin could serve as selective substrates for individual enzymes, laying the foundation for the development of more specialized substrates.
Building on this initial research, a subsequent study by the same group in 1988 expanded the exploration to seventy-four peptide amides of 7-amino-4-methylcoumarin with the general structure Boc-Xaa-Yaa-Arg-NH-Mec . This comprehensive investigation identified highly sensitive and specific substrates for various blood-clotting proteases and trypsin. Among these compounds, Boc-Gln-Ala-Arg-NH-Mec emerged as a particularly reactive substrate for bovine trypsin, exhibiting impressive kinetic parameters (kcat = 120 s⁻¹, Km = 6.0 μM, kcat/Km = 20,000,000 M⁻¹s⁻¹) .
The development of these fluorogenic substrates revolutionized enzyme assays by providing more sensitive and specific detection methods compared to traditional chromogenic substrates. This historical progression demonstrates how systematic modifications of the peptide sequence led to the creation of specialized tools for studying diverse proteases, including the development of Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin.
Mechanism of Action
Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin functions as a substrate for proteases, particularly serine proteases, with a mechanism of action that enables sensitive detection of enzymatic activity. Understanding this mechanism is crucial for appreciating the compound's utility in biochemical research.
Enzyme-Substrate Binding
The peptide component of Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin is recognized by the active site of specific proteases. The binding specificity is determined by the tetrapeptide sequence (Ala-Gly-Pro-Arg), which interacts with the enzyme's substrate binding pockets. The Arginine residue at the P1 position is particularly important for recognition by trypsin-like serine proteases, which preferentially cleave peptide bonds following basic amino acids .
Enzymatic Cleavage and Fluorescence Generation
When the enzyme cleaves the peptide bond between the Arginine residue and the 7-amino-4-methylcoumarin group, the coumarin derivative is released. This cleavage is the crucial step in the mechanism:
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Peptide Bond Hydrolysis: The protease catalyzes the hydrolysis of the peptide bond, resulting in the release of the free 7-amino-4-methylcoumarin molecule.
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Fluorescence Emission: The free 7-amino-4-methylcoumarin exhibits fluorescence properties distinct from the uncleaved substrate. This difference in fluorescence allows for real-time detection of enzymatic activity.
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Quantification: The fluorescence emission can be measured fluorometrically, with the intensity directly correlating to the amount of cleaved substrate and thus to the enzymatic activity .
This mechanism aligns with that observed for other peptide-4-methylcoumarin amides used in protease assays. The release of 7-amino-4-methylcoumarin serves as a sensitive reporter of enzymatic activity, enabling quantitative assessment of protease function in various experimental setups .
Applications in Biochemical Research
Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin has diverse applications in biochemical research, stemming from its ability to serve as a fluorogenic substrate for proteases. These applications span from fundamental enzyme studies to more complex biological investigations.
Enzyme Kinetics Studies
A primary application of Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin is in enzyme kinetics studies. The compound allows researchers to:
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Determine Kinetic Parameters: The fluorescence emitted upon cleavage enables the measurement of reaction rates under various conditions, facilitating the determination of key kinetic parameters such as Km (Michaelis constant), kcat (catalytic constant), and kcat/Km (catalytic efficiency).
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Characterize Enzyme Mechanisms: The real-time monitoring of substrate cleavage provides insights into the mechanisms of enzyme action, including the effects of pH, temperature, and other environmental factors on enzyme activity.
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Study Enzyme Specificity: By comparing the kinetic parameters obtained with different substrates, researchers can assess the substrate specificity of various proteases .
Inhibitor Screening and Development
Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin serves as a valuable tool in the screening and development of protease inhibitors:
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High-Throughput Screening: The fluorogenic nature of the compound makes it suitable for high-throughput screening of potential inhibitors, allowing rapid evaluation of large compound libraries.
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Inhibition Mechanism Studies: By monitoring the effects of inhibitors on the cleavage of Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin, researchers can determine inhibition constants (Ki) and elucidate the mechanisms of inhibition (competitive, non-competitive, or uncompetitive).
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Structure-Activity Relationship Analysis: Comparing the effects of structurally related inhibitors on substrate cleavage helps in understanding the structural requirements for effective inhibition.
Diagnostic Applications
The compound's ability to measure specific protease activities has implications for diagnostic applications:
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Disease-Related Protease Activity: Changes in protease activity are associated with various diseases, including cancer, cardiovascular disorders, and infectious diseases. Measuring these changes using Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin can provide diagnostic insights.
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Biomarker Development: Specific protease activities, as measured using this substrate, may serve as biomarkers for disease diagnosis, progression monitoring, or treatment response assessment.
These applications highlight the versatility of Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin as a research tool in biochemical and biomedical investigations.
Comparative Analysis with Related Compounds
A comparative analysis of Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin with related fluorogenic substrates provides valuable insights into the relationship between peptide sequence and substrate specificity, as well as the relative advantages of different compounds for specific research applications.
Structural Comparison
Several fluorogenic substrates share the basic design principle of a peptide sequence conjugated to 7-amino-4-methylcoumarin but differ in their peptide components. The following table compares Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin with structurally related compounds:
These structural variations significantly influence the specificity and kinetic parameters of each substrate when interacting with different proteases.
Kinetic Parameter Comparison
Research has revealed significant differences in the kinetic parameters of these fluorogenic substrates when used with various proteases. The following table summarizes some of these differences based on available data:
These comparative data highlight how changes in the peptide sequence can dramatically affect substrate efficiency. For instance, Boc-Gln-Ala-Arg-NH-Mec demonstrates exceptionally high catalytic efficiency with bovine trypsin, while Boc-Asp(OBzl)-Pro-Arg-NH-Mec is particularly effective for human α-thrombin .
Application-Specific Advantages
Different fluorogenic substrates offer distinct advantages depending on the specific research application:
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Enzyme Specificity: Boc-Val-Pro-Arg-MCA shows high specificity for α-thrombin, making it valuable for thrombin-focused studies .
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Sensitivity: Boc-Gln-Ala-Arg-NH-Mec offers exceptional sensitivity for trypsin assays due to its high catalytic efficiency .
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Versatility: Boc-Ala-Gly-Pro-Arg-AMC provides a balance of specificity and broad applicability across various serine proteases.
This comparative analysis underscores the importance of selecting the appropriate fluorogenic substrate based on the specific protease being studied and the particular requirements of the research application.
Recent Research and Clinical Applications
Recent research has expanded the applications of fluorogenic substrates like Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin to address emerging scientific and clinical challenges. These applications demonstrate the continuing relevance of these compounds in contemporary research.
Viral Research Applications
Fluorogenic peptide substrates have gained renewed importance in viral research, particularly in the context of the COVID-19 pandemic:
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SARS-CoV-2 Protease Studies: Similar fluorogenic substrates have been employed to investigate viral proteases essential for SARS-CoV-2 replication, aiding in the development of antiviral therapeutics.
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Host-Virus Interaction Studies: These substrates have been used to examine host proteases like TMPRSS2 that facilitate viral entry, providing insights into potential intervention strategies.
The ability to quantitatively measure protease activity using fluorogenic substrates makes them valuable tools for understanding the enzymatic aspects of viral infections and identifying potential therapeutic targets.
Cancer Research Applications
Proteases play crucial roles in cancer progression, including tumor invasion, metastasis, and angiogenesis. Fluorogenic substrates have contributed significantly to this field:
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Tumor-Associated Protease Profiling: These substrates enable the profiling of proteases associated with different types and stages of cancer, potentially leading to new diagnostic approaches.
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Protease Inhibitor Development: By facilitating the screening and characterization of protease inhibitors, these substrates contribute to the development of potential anticancer therapies targeting proteolytic enzymes overexpressed in tumors.
Emerging Diagnostic Applications
The sensitivity and specificity of fluorogenic substrate assays make them promising candidates for diagnostic applications:
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Point-of-Care Diagnostics: Research is exploring the integration of these substrates into portable devices for rapid, point-of-care detection of specific protease activities associated with various diseases.
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Personalized Medicine Approaches: Measuring individual protease activity profiles using these substrates may contribute to personalized medicine approaches, where treatment decisions are based on the specific enzymatic characteristics of a patient's disease.
These recent applications highlight the continuing evolution of fluorogenic substrate technology and its adaptation to address contemporary challenges in biomedical research and clinical practice.
Future Research Directions
The field of fluorogenic peptide substrates, including Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin, continues to evolve, with several promising directions for future research and development.
Enhanced Substrate Design
Future research will likely focus on developing substrates with improved properties:
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Increased Specificity: Design of substrates with enhanced specificity for particular proteases, reducing cross-reactivity and improving the precision of enzyme activity measurements.
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Higher Sensitivity: Development of substrates with improved signal-to-noise ratios, enabling the detection of lower levels of enzymatic activity.
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Extended Spectral Properties: Creation of substrates with diverse fluorescence characteristics, facilitating multiplex assays that can simultaneously monitor multiple proteases.
Integration with Advanced Technologies
The integration of fluorogenic substrates with emerging technologies presents exciting opportunities:
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Microfluidic Systems: Incorporation of these substrates into microfluidic platforms for high-throughput, low-volume enzyme assays.
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Single-Cell Analysis: Application of fluorogenic substrates in single-cell analysis to investigate cellular heterogeneity in protease expression and activity.
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In Vivo Imaging: Development of modified substrates suitable for in vivo imaging of protease activity in animal models of disease.
Expanding Therapeutic Relevance
While primarily research tools, these substrates may contribute to therapeutic development in several ways:
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Target Validation: Providing robust methods for validating proteases as therapeutic targets in various diseases.
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Companion Diagnostics: Serving as the basis for companion diagnostic tests that help identify patients likely to respond to protease-targeting therapies.
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Theranostic Approaches: Potential development of theranostic agents that combine diagnostic capabilities (detecting protease activity) with therapeutic functions (delivering active agents at sites of specific protease activity).
These future directions illustrate the continuing importance of fluorogenic peptide substrates in advancing our understanding of proteases and their roles in health and disease.
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